Propiophenone, 4'-amino-3-piperidino-, monohydrochloride
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Overview
Description
Propiophenone, 4’-amino-3-piperidino-, monohydrochloride is a chemical compound with the molecular formula C14H20N2O.ClH and a molecular weight of 268.82 g/mol . This compound is known for its significant biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-amino-3-piperidino-, monohydrochloride typically involves the aminomethylation of 4-substituted acetophenones, yielding a series of β-amino-4-substituted propiophenones. These intermediates are then reduced with lithium alumohydride in dry ether to produce 1-(4-substituted phenyl)-3-[4-substituted piperazino (piperidino)]propan-1-ols, which are subsequently converted to the corresponding dihydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 4’-amino-3-piperidino-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium alumohydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted phenylpropanols, piperidones, and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propiophenone, 4’-amino-3-piperidino-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on enzyme activity, particularly adenosine deaminase.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Propiophenone, 4’-amino-3-piperidino-, monohydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit adenosine deaminase, a key enzyme in purine metabolism, by binding to its active site and preventing the conversion of adenosine to inosine . This inhibition can lead to various biological effects, including altered cellular respiration and metabolism.
Comparison with Similar Compounds
Propiophenone, 4’-amino-3-piperidino-, monohydrochloride can be compared with other similar compounds, such as:
4’-Aminopropiophenone: Known for its toxicity and ability to convert hemoglobin to methemoglobin.
4-Piperidone derivatives: These compounds exhibit diverse biological activities and are used in drug development.
The uniqueness of Propiophenone, 4’-amino-3-piperidino-, monohydrochloride lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
Properties
CAS No. |
97379-90-3 |
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Molecular Formula |
C14H21ClN2O |
Molecular Weight |
268.78 g/mol |
IUPAC Name |
1-(4-aminophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16;/h4-7H,1-3,8-11,15H2;1H |
InChI Key |
RHJXUCHWUDVIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
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